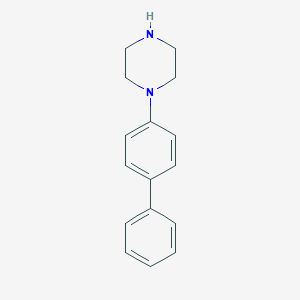

1-Biphenyl-4-yl-piperazine

描述

Significance of Piperazine (B1678402) Derivatives in Drug Discovery and Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. It is widely recognized as a "privileged structure" in the realm of drug discovery due to its frequent appearance in biologically active compounds. nih.govrjptonline.org The versatility of the piperazine scaffold allows for straightforward chemical modifications, enabling medicinal chemists to fine-tune the pharmacological activity of a molecule. nih.gov The two nitrogen atoms provide convenient handles for substitution, which can be used to modulate properties such as water solubility, oral bioavailability, and affinity for biological targets. nih.govnih.gov

Derivatives of piperazine have demonstrated an extensive range of biological activities, establishing them as a cornerstone in the development of new therapeutic agents. rjptonline.orgmuseonaturalistico.it These compounds have found applications across a multitude of therapeutic areas, exhibiting effects such as:

Antimicrobial museonaturalistico.itresearchgate.net

Anticancer nih.govmuseonaturalistico.it

Antidepressant researchgate.netresearchgate.net

Antipsychotic rjptonline.orgontosight.ai

Antihistaminic ontosight.ai

Anti-inflammatory researchgate.netontosight.ai

Antiviral researchgate.net

Antimalarial rjptonline.orgresearchgate.net

The structural adaptability of the piperazine ring facilitates its integration into a wide variety of molecular frameworks, which has led to the discovery of numerous compounds with diverse therapeutic potential. dntb.gov.ua

The piperazine moiety is particularly prevalent in the design of drugs that act on the central nervous system (CNS). researchgate.netresearchgate.net A significant number of CNS-active molecules, including those with antipsychotic, antidepressant, and anxiolytic properties, incorporate a piperazine ring within their chemical structures. researchgate.netnih.gov This is largely due to the ability of the piperazine nucleus to interact with a variety of neurotransmitter receptors, such as those for serotonin (B10506) and dopamine (B1211576). scienceopen.comijrrjournal.com The arylpiperazine substructure is considered an indispensable pharmacophore in many agents that are active in the CNS. nih.gov The physicochemical characteristics imparted by the piperazine ring can also aid in crossing the blood-brain barrier, a critical attribute for drugs targeting the CNS. researchgate.net

The Biphenyl (B1667301) Moiety as a Key Structural Element in Bioactive Compounds

The biphenyl group, which is composed of two phenyl rings linked by a single bond, is another pivotal structural element found in a broad spectrum of pharmacologically active compounds. nih.govrsc.org It is considered a versatile and advantaged moiety in drug design and is a core component of many marketed drugs. nih.govrsc.org The inclusion of a biphenyl structure can increase a molecule's lipophilicity, which in turn can influence its ability to permeate biological membranes. Moreover, the biphenyl moiety is capable of participating in various non-covalent interactions with biological targets, including hydrophobic and pi-pi stacking interactions, which are fundamental for molecular recognition and binding affinity.

The utility of biphenyl-containing compounds is widespread, with applications including:

Anti-inflammatory drugs rsc.org

Antihypertensive agents rsc.orgjetir.org

Antimicrobial compounds rsc.org

Anticancer agents

Historical Context of 1-Biphenyl-4-yl-piperazine Research

The scientific investigation of the this compound core has emerged from the more extensive research into arylpiperazines. The specific linkage of a biphenyl group to the 1-position of a piperazine ring has resulted in the identification of compounds with distinct pharmacological characteristics.

Initial research into simpler arylpiperazines paved the way for the exploration of more intricate structures like this compound. Early work often centered on the synthesis of these compounds and the evaluation of their potential effects on the central nervous system. The synthesis of 1-(biphenyl-4-yl)piperazine itself has been reported in the chemical literature. chembk.com Initial studies on related structures, such as 1-(2-biphenyl)piperazine, were directed towards understanding their potential as ligands for serotonin receptors, with a particular focus on the 5-HT7 receptor subtype. acs.orgresearchgate.net

The fundamental structure of this compound has served as a foundational template for the creation of a wide range of structural analogs. Medicinal chemists have systematically altered both the biphenyl and piperazine components to enhance the activity and selectivity for various biological targets. For example, the introduction of substituents onto the biphenyl ring and modifications at the second nitrogen atom of the piperazine have been key strategies in developing ligands with improved affinity for dopamine and serotonin receptors. acs.org

A notable area of this research has been the pursuit of D3-preferring dopamine receptor agonists as potential treatments for conditions such as Parkinson's disease. researchgate.net In these efforts, the this compound fragment is frequently combined with other pharmacophoric elements to generate hybrid molecules with multi-target activity. researchgate.net The synthesis of these analogs has often employed modern synthetic methods, such as the Suzuki coupling reaction, to attach a variety of substituents to the biphenyl core. acs.org The development of these analogs has also involved varying the length of the linker between the biphenyl and piperazine moieties and exploring a diverse set of substituents on the biphenyl ring to establish clear structure-activity relationships. researchgate.netnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKBDDKEEOAXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370763 | |

| Record name | 1-biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-19-5 | |

| Record name | 1-biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180698-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 1 Biphenyl 4 Yl Piperazine and Its Analogs

Established Synthetic Pathways for the Biphenyl (B1667301) Core

The construction of the biphenyl moiety is a fundamental step in the synthesis of 1-biphenyl-4-yl-piperazine. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for forming the crucial carbon-carbon bond between the two phenyl rings.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. asianpubs.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. asianpubs.orggre.ac.uk For the synthesis of the this compound core, this typically involves coupling a phenylboronic acid with a 1-(4-halophenyl)piperazine derivative or, conversely, coupling a (4-(piperazin-1-yl)phenyl)boronic acid with a halobenzene.

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. researchgate.net Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net The presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the organoboron species. researchgate.net A range of solvents can be employed, with 1,4-dioxane, toluene, and dimethylformamide (DMF) being common choices. researchgate.net

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 1-bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | High |

| 2 | 1-Boc-4-(4-bromophenyl)piperazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good |

| 3 | 4-Bromobiphenyl (B57062) | Piperazine-1-boronic acid ester | PdCl₂(dppf) | K₃PO₄ | Dioxane | Moderate |

This table presents representative examples of Suzuki coupling reactions for the formation of biphenyl systems relevant to the this compound core. Specific yields are reaction-dependent.

The Mizoroki-Heck reaction provides another robust palladium-catalyzed method for carbon-carbon bond formation. wikipedia.org This reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.org While not a direct route to a biphenyl system in a single step like the Suzuki coupling, it is instrumental in synthesizing substituted alkene precursors that can be subsequently converted to the biphenyl structure. For instance, an aryl halide can be coupled with styrene (B11656) to produce a stilbene (B7821643) derivative, which could then undergo further cyclization or modification.

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the substituted alkene product and regenerate the catalyst. mdpi.com Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), often used with phosphine ligands, and bases like triethylamine (B128534) (Et₃N) or sodium acetate (NaOAc) are employed to neutralize the hydrogen halide formed during the reaction. nih.govrug.nl The Heck reaction is particularly useful for the vinylation or arylation of olefins and is a cornerstone of modern synthetic chemistry. mdpi.com

Methods for Piperazine (B1678402) Ring Derivatization

The piperazine ring is characterized by two nitrogen atoms, which provide convenient handles for introducing structural diversity. nih.gov This derivatization is crucial for modulating the physicochemical and pharmacological properties of the final compound. About 80% of piperazine-containing drugs feature substituents primarily at the nitrogen positions. researchgate.net

N-Alkylation is a fundamental method for derivatizing the piperazine ring. The most common approaches include nucleophilic substitution and reductive amination. mdpi.com

Nucleophilic Substitution: This involves reacting the secondary amine of the piperazine ring with an alkyl halide (e.g., alkyl bromide or chloride). mdpi.comnih.gov A significant challenge in this approach is controlling the selectivity between mono- and di-alkylation. To favor mono-alkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a removable group such as tert-butyloxycarbonyl (Boc) or an acetyl group. researchgate.netresearchgate.net

Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkyl derivative. nih.gov This method is highly versatile and avoids the use of alkyl halides.

N-Acylation involves the formation of an amide bond by reacting the piperazine nitrogen with an acylating agent. This is commonly achieved using acyl chlorides or by coupling the piperazine with a carboxylic acid using a coupling agent. nih.gov For example, 1-(biphenyl-4-yl)piperazine can be reacted with various benzoyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) to yield a library of N-acylated derivatives. nih.gov Alternatively, coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can facilitate the direct reaction with carboxylic acids. nih.gov

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl Halide, Base | N-Alkylpiperazine | Prone to di-alkylation; requires control via stoichiometry or protecting groups. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine | High versatility; mild conditions. nih.gov |

| N-Acylation | Acyl Chloride, Base | N-Acylpiperazine (Amide) | Generally high-yielding and straightforward. nih.gov |

| N-Acylation | Carboxylic Acid, Coupling Agent | N-Acylpiperazine (Amide) | Broad scope, avoids preparation of acyl chlorides. nih.gov |

This table summarizes common N-derivatization reactions for the piperazine ring.

While N-derivatization is common, recent advances have focused on the more challenging C-H functionalization of the piperazine ring itself. researchgate.netmdpi.com These methods allow for the introduction of substituents directly onto the carbon atoms of the heterocyclic core, opening new avenues for structural diversification. encyclopedia.pub

Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. nsf.gov This strategy enables the direct C-H arylation, vinylation, and alkylation of N-Boc protected piperazines under mild conditions. researchgate.netmdpi.com For example, photoredox C-H arylation can couple N-Boc piperazine with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.com These modern techniques provide access to substitution patterns that are difficult to achieve through traditional multi-step synthetic sequences. encyclopedia.pub

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of chirality into this compound analogs is of great interest for developing selective therapeutic agents. Stereoselective synthesis can be achieved through several key strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One effective approach involves the use of chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com The addition of nucleophiles to these imines proceeds with high diastereoselectivity, where the configuration of the sulfur atom directs the stereochemical outcome of the newly formed stereocenter. mdpi.com

Another strategy is the diastereoselective functionalization of an existing chiral piperazine core. For instance, the selective alkylation of a chiral piperazine derivative can be achieved with complete diastereoselectivity, allowing for the controlled synthesis of complex, multi-substituted chiral products. clockss.org Reductive amination can also be employed to introduce substituents stereoselectively. clockss.org These methods are crucial for accessing enantiomerically pure piperazine analogs for biological evaluation. mdpi.com

Green Chemistry and Sustainable Synthesis Methodologies

Green chemistry principles are increasingly being integrated into the synthesis of arylpiperazines to reduce environmental impact and improve efficiency. Key strategies include the use of alternative energy sources, solvent-free conditions, and sustainable catalytic systems.

Microwave and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwaves (MW) and ultrasound have emerged as powerful tools in organic synthesis. fccollege.ac.inwiley.com Microwave irradiation, as a heating source, can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govijrpr.com The heating mechanism involves dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. nih.gov Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and accelerate reaction rates. fccollege.ac.inmdpi.com These techniques often lead to cleaner reactions with fewer byproducts and align with the principles of green chemistry by reducing energy consumption. ijrpr.commdpi.com

Solvent-Free and Alternative Solvent Systems: A significant advancement in sustainable synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents. For instance, Pd-catalyzed Buchwald-Hartwig amination has been successfully performed using an excess of piperazine itself as the solvent, creating an eco-friendly and cost-effective method for producing arylpiperazines. nih.gov Other approaches utilize phase-transfer catalysis (PTC), which facilitates reactions between reagents in immiscible phases, reducing the need for large quantities of organic solvents. mdpi.comresearchgate.net This technique is noted for its high yields, selectivity, and compatibility with green chemistry conditions. researchgate.net

The table below compares conventional heating with green chemistry alternatives in arylpiperazine synthesis.

| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |

| Energy Source | Conduction/Convection | Microwave Radiation | Acoustic Cavitation |

| Heating | Non-uniform, slow | Rapid, uniform | Localized high energy |

| Yields | Often moderate | Generally high | Generally high |

| Side Reactions | More prevalent | Often reduced | Often reduced |

| Green Aspect | High energy consumption | Reduced energy, time | Reduced energy, time |

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools for the construction of the this compound core. The formation of the crucial carbon-nitrogen (C-N) bond between the biphenyl group and the piperazine ring is typically achieved through advanced, metal-catalyzed cross-coupling reactions.

The most prominent methods for N-arylation of piperazine are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds. acsgcipr.orglibretexts.org It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org The reaction's utility is significant as it overcomes the limitations of older methods, which often required harsh conditions and had limited substrate scope. wikipedia.org Several generations of catalyst systems, employing sophisticated phosphine ligands, have been developed to expand the reaction's applicability to a vast range of substrates. acsgcipr.orgresearchgate.net

Ullmann Condensation (Goldberg Reaction): The Ullmann reaction is a classic copper-catalyzed method for forming C-N, C-O, and C-S bonds. wikipedia.orgnih.gov The C-N bond-forming variant, specifically, is often referred to as the Goldberg reaction. wikipedia.org Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols use soluble copper catalysts with specific ligands (e.g., diamines, picolinic acid), which allow the reactions to proceed under much milder conditions with improved yields and functional group tolerance. nih.govorganic-chemistry.org

The following table provides a comparative overview of these two key reactions.

| Parameter | Buchwald-Hartwig Amination | Ullmann-Type (Goldberg) Reaction |

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Typical Ligands | Phosphine-based (e.g., XPhos) | Diamines, Phenanthrolines, Picolinic Acid |

| Reaction Temp. | Room temp. to moderate heating | Often higher temperatures (can be milder with modern ligands) |

| Substrate Scope | Very broad (Aryl chlorides, bromides, iodides, triflates) | Broad (Aryl iodides and bromides are more reactive) |

| Base | Weak inorganic or alkoxide bases | Often requires a stronger base |

| Key Advantage | High functional group tolerance, milder conditions | Lower cost of catalyst (copper vs. palladium) |

In the synthesis of complex or unsymmetrically substituted analogs of this compound, the use of protecting groups is essential. rsc.org Since piperazine has two secondary amine functionalities, one nitrogen must often be temporarily masked to allow for selective reaction at the other. Carbamates are the most common class of protecting groups for this purpose. masterorganicchemistry.com

Boc (tert-Butoxycarbonyl) Group: The Boc group is widely used due to its ease of installation and its stability under many reaction conditions. fishersci.co.uk It is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. fishersci.co.ukacs.org The acid sensitivity of the Boc group allows for selective deprotection in the presence of other groups like Cbz. acsgcipr.org

Cbz (Carboxybenzyl) Group: The Cbz group, also known as the Z group, is another prevalent amine protecting group. total-synthesis.com It is stable to acidic and basic conditions, making it orthogonal to the Boc group. masterorganicchemistry.com The key feature of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), a mild reduction method that cleaves the benzyl (B1604629) C-O bond. nih.govorganic-chemistry.org

The choice between these protecting groups allows for a strategic, stepwise functionalization of the piperazine core, enabling the synthesis of complex derivatives.

Reductive amination is a cornerstone reaction for the derivatization of the piperazine scaffold, specifically for introducing substituents at a free N-H position. This reaction forms a new C-N bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. harvard.edu

The process typically occurs in one pot, where the amine and carbonyl compound first form an intermediate iminium ion, which is then immediately reduced to the target amine. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often abbreviated as STAB, is a particularly mild and selective reducing agent favored for this transformation. harvard.educommonorganicchemistry.com Its selectivity allows it to reduce the iminium ion much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol side products. organic-chemistry.org The reaction is highly versatile, tolerating a wide array of functional groups, and is commonly performed in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.orgscribd.com

A typical reductive amination scheme on a piperazine core is shown below:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| N-H Piperazine Derivative | Aldehyde (R-CHO) or Ketone (R₂C=O) | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | N-Alkyl Piperazine Derivative |

This method is fundamental for building the diverse analogs of this compound that are explored in drug discovery programs. rsc.org

Computational Chemistry in Synthesis Design

Computational chemistry has become an indispensable tool for planning and optimizing synthetic routes. By modeling molecules and reactions, chemists can gain insights into feasibility, mechanism, and potential outcomes before undertaking extensive lab work. tandfonline.com

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections. For this compound, two primary retrosynthetic pathways can be envisioned based on the advanced synthetic techniques discussed.

Pathway A (Buchwald-Hartwig/Ullmann Disconnection): This is the most common and modern approach. The key disconnection is the aryl C-N bond.

Target: this compound

Disconnect: The bond between the biphenyl ring and the piperazine nitrogen (an aryl C-N bond).

Precursors: 4-Halobiphenyl (e.g., 4-bromobiphenyl or 4-iodobiphenyl) and Piperazine (or a mono-protected version like N-Boc-piperazine). This disconnection directly leads to starting materials suitable for a Buchwald-Hartwig or Ullmann cross-coupling reaction.

Pathway B (Classical SNAr Disconnection): This approach relies on classical nucleophilic aromatic substitution (SNAr).

Target: this compound

Disconnect: The bond between the biphenyl ring and the piperazine nitrogen.

Precursors: Piperazine and a biphenyl ring that is highly activated with an electron-withdrawing group (e.g., a nitro group) ortho or para to a leaving group. This method is less general than Pathway A as it requires specific electronic properties on the aryl ring.

Pathway A is generally preferred for its broader substrate scope and milder conditions.

Computational methods, particularly Density Functional Theory (DFT), are used to predict and analyze reaction pathways. researchgate.net These calculations can model the entire reaction coordinate, including the structures and energies of reactants, transition states, and products. beilstein-journals.orgnih.gov

For the synthesis of arylpiperazines via C-N cross-coupling, DFT studies can:

Compare Mechanisms: Elucidate the step-by-step mechanism (e.g., oxidative addition, reductive elimination) and determine the energetics of each step. researchgate.netsemanticscholar.org

Predict Rate-Determining Step: By calculating the activation energy for each transition state, chemists can identify the slowest, rate-determining step of the reaction, which is crucial for optimization. beilstein-journals.org

Evaluate Ligand Effects: Model the effect of different phosphine ligands in a Buchwald-Hartwig reaction to predict which ligand will lead to the most efficient catalytic cycle.

Assess Reactivity: Use quantum chemical descriptors to characterize the reactivity of different starting materials, helping to predict the feasibility of a proposed reaction. researchgate.net

This predictive power allows for a more rational design of synthetic strategies, saving time and resources by focusing experimental efforts on the most promising reaction pathways. researchgate.net

Structure Activity Relationship Sar Studies of 1 Biphenyl 4 Yl Piperazine Derivatives

Impact of Substitutions on the Biphenyl (B1667301) Moiety

The spatial arrangement of the two phenyl rings in the biphenyl moiety and the point of attachment to the piperazine (B1678402) ring are critical determinants of biological activity. Studies on related biphenyl structures have shown that changes in the substitution pattern can lead to substantial differences in efficacy and selectivity. For instance, research on biphenyl peptidomimetic amphiphiles demonstrated that altering the substitution from a 2,2'-disubstitution pattern significantly impacted antimicrobial potency against various bacterial strains. nih.gov Positional isomer 4 of a lead compound, for example, showed a four- to eight-fold increase in efficacy against specific Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov

The introduction of substituents onto the biphenyl moiety can modulate the compound's activity through electronic (electron-donating or electron-withdrawing) and steric (size and shape) effects. These changes can influence binding affinity, receptor selectivity, and metabolic stability.

| Compound | Substituent on Terminal Phenyl Ring | Key Finding |

| 3c | 2-Methoxy | Showed impressive antipsychotic profile. nih.gov |

| 3k | 2,3-Dichloro | Demonstrated impressive antipsychotic profile with lower potency for catalepsy induction. nih.gov |

Replacing the biphenyl moiety with a more rigid, linearly fused ring system, such as a naphthalene (B1677914) ring, is a common strategy to explore conformational restriction and potentially enhance binding affinity. This modification reduces the rotational freedom inherent in the biphenyl system, locking the molecule into a more defined shape.

In studies of related arylalkyl piperazine derivatives, replacing a flexible moiety with a more rigid cyclic system was explored to develop selective sigma receptor ligands. nih.gov One of the most potent ligands identified in this series was 1-(2-naphthyl methyl)-4-benzyl piperazine , where a naphthylmethyl group replaces a more complex chromone (B188151) system attached to the piperazine. nih.gov This demonstrates that a fused ring system like naphthalene can effectively serve as a pharmacophore, suggesting that replacing the biphenyl group in 1-biphenyl-4-yl-piperazine with a naphthyl group could be a viable strategy for modulating activity and selectivity. The defined, planar structure of the naphthalene ring can lead to different and potentially stronger interactions with a target binding site compared to the more flexible biphenyl group.

Modifications on the Piperazine Ring

The piperazine ring is a versatile scaffold that is often modified at the N-4 position. researchgate.net It can act as a linker to a second pharmacophoric group or be substituted with smaller groups to fine-tune the molecule's physicochemical properties, such as basicity and solubility. nih.gov

The substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the biological activity of the entire molecule. This position is frequently used to introduce various groups that can interact with specific subpockets of a target receptor or enzyme.

SAR studies have shown that a wide variety of substituents are tolerated at this position, often leading to distinct biological profiles.

Aryl Groups: The introduction of a substituted aryl group is a common strategy. As seen in the antipsychotic derivatives, substituents like 2-methoxyphenyl and 2,3-dichlorophenyl at the N-4 position (as part of a larger ethanone (B97240) structure) yielded highly active compounds. nih.gov

Alkyl and Benzyl (B1604629) Groups: Simple alkylation and benzylation at the N-4 position have been shown to be effective. In a series of acaricidal phenylpiperazine derivatives, various N-alkyl and N-benzyl groups were synthesized, demonstrating that this position is amenable to substitution. nih.gov

Acyl and Sulfonyl Groups: Introducing carbonyl or sulfonyl groups can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives were developed as potent inhibitors of the glycine (B1666218) transporter-1 (GlyT-1). researchgate.net In another series, 4-substituted sulfonyl-1-phenylpiperazines showed good acaricidal activity, with electron-withdrawing groups on the sulfonyl moiety enhancing potency. nih.gov

| N-4 Substituent Type | Example Moiety | Target/Activity | Reference |

| Substituted Aryl Ethanone | 2-[4-(2-Methoxyphenyl)-piperazin-1-yl]ethanone | Antipsychotic | nih.gov |

| Sulfonyl | Propylsulfonyl | Glycine Transporter-1 Inhibition | researchgate.net |

| Substituted Sulfonyl | Trifluoromethylsulfonyl | Acaricidal | nih.gov |

| Substituted Phenylsulfonyl | para-Chlorophenylsulfonyl | Acaricidal | nih.gov |

When the N-4 substituent is connected via a linker, the length and flexibility of this linker are critical for correctly positioning the terminal group within the target's binding site. Both flexible alkyl chains and more rigid, constrained linkers have been explored.

Studies on long-chain arylpiperazines (LCAPs) as serotonin (B10506) receptor ligands systematically investigated the effect of the spacer structure. nih.gov

Flexible Linkers: The introduction of flexible pentamethylene (five-carbon) and hexamethylene (six-carbon) chains between the piperazine and a terminal imide group resulted in high affinity for the 5-HT(1A) receptor. nih.gov

Constrained Linkers: When the flexible alkyl chains were replaced with more rigid m-xylyl and p-xylyl moieties, there was little change in potency for some derivatives, but for others, a clear preference for flexible analogs was observed, particularly for the 5-HT(7) receptor. nih.gov

Bioisosteric Replacements

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological activity, selectivity, or pharmacokinetic parameters. estranky.sk In the context of this compound derivatives, bioisosteric replacements have been explored to understand the contribution of different structural motifs to receptor binding.

One notable example involves the replacement of the piperazine core itself. In a study of dual-activity histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, replacing a piperazine nucleus with a piperidine (B6355638) core was found to be a critical structural element for high affinity at the σ1R. acs.orgnih.gov This suggests that the protonation state and conformational properties of the basic amine core are crucial for interaction with specific receptor subtypes. nih.gov

The biphenyl moiety has also been a target for bioisosteric replacement. In the development of NMDA receptor antagonists based on a (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) scaffold, substituting the biphenyl group with other linearly arranged, rigid ring structures like fluorenone or phenanthrene (B1679779) was found to retain or even enhance activity. nih.gov Specifically, the phenanthrene derivative (PPDA) showed a 30- to 78-fold increase in affinity for native NMDA receptors compared to the biphenyl parent compound. nih.gov Conversely, replacing the biphenyl group with various branched ring structures led to a reduction in NMDA receptor activity. nih.gov These findings indicate that the spatial volume and electronic properties of the aromatic system are key determinants of ligand potency.

Structure-Activity Relationships at Specific Receptor Subtypes

Dopamine (B1211576) Receptors (D2, D3)

The 1-aryl-piperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptors. SAR studies have focused on modifying the aryl group and the substituent on the second piperazine nitrogen to achieve high affinity and selectivity.

For a series of N-phenylpiperazine analogs, binding affinity at D3 receptors and selectivity versus D2 receptors are highly dependent on the nature of the terminal moiety. mdpi.com Compounds featuring a 4-(thiophen-3-yl)benzamide (B12553508) or 4-(thiazolyl-4-yl)benzamide group attached to the piperazine via a butyl linker exhibit high D3 affinity (Ki = 1.4–43 nM) and significant selectivity over the D2 receptor (up to 1831-fold). mdpi.com In another series, a fast and high-yielding parallel amidation of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine produced a range of high-affinity D3 receptor ligands. nih.gov One compound from this series demonstrated a Ki of 1.6 nM for the human D3 receptor with a 136-fold preference over the D2 receptor. nih.gov

The nature of the aryl group directly attached to the piperazine is also crucial. Studies on 1-aryl-4-(phenylarylmethyl)piperazines identified compounds with equipotent D2 receptor antagonism and 5-HT1A receptor agonism. nih.gov Minor structural changes in these molecules could modulate the degree of partial agonism at one or both receptors. nih.gov The development of bitopic ligands, which can interact with both the primary binding site and a secondary or allosteric site, has also been explored. Chirality within the primary pharmacophore of these bitopic ligands was found to be key in conferring improved D3 potency, selectivity, and G protein signaling bias. mdpi.com

| Scaffold | Modification | Receptor Target | Key Finding | Reference |

| N-phenylpiperazine-butyl-benzamide | Thiophene or Thiazole on benzamide | D3 vs. D2 | High D3 affinity (Ki = 1.4–43 nM) and high selectivity (up to 1831-fold) over D2. | mdpi.com |

| 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine | Parallel amidation with various carboxylic acids | D3 vs. D2 | Resulted in high-affinity D3 ligands (Ki as low as 1.6 nM) with high selectivity (136-fold) over D2. | nih.gov |

| 1-aryl-4-(phenylarylmethyl)piperazine | Modifications to the aryl and phenylarylmethyl groups | D2, 5-HT1A | Identified compounds with equipotent D2 antagonism and 5-HT1A agonism. Minor changes alter partial agonism. | nih.gov |

Serotonin Receptors (5-HT1A, 5-HT7)

Phenylpiperazine derivatives are prominent ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. SAR studies have elucidated the roles of the terminal aryl group, the linker, and substitutions on the piperazine ring.

For 5-HT1A receptors, the length and nature of the alkyl chain connecting the piperazine to a terminal moiety are significant. In one study, a 1-phenylpiperazine (B188723) with a three-membered alkyl chain linked to a 5-methoxytetralin-1-yl ring showed the highest affinity (IC50 = 0.50 nM) and selectivity for the 5-HT1A receptor. nih.gov In another series of indolylalkylpiperazine derivatives, modifications of the amide tail group and the indole (B1671886) headgroup were found to be pivotal in determining binding affinity and selectivity. nih.gov One compound, 9_24, emerged as a full 5-HT1A agonist with a Ki of 5 ± 0.6 nM and an EC50 of 0.059 nM, showing high selectivity against 5-HT2A and D3 receptors. nih.gov

Regarding the 5-HT7 receptor, SAR studies on piperazin-1-yl substituted unfused heterobiaryls showed that a 4-(3-furyl) moiety is crucial for high binding affinity. dntb.gov.ua The pyrimidine (B1678525) core of the model ligand could be replaced with a pyridine (B92270) ring without a dramatic loss of affinity. Furthermore, substitution at position 6 of the pyrimidine ring with an alkyl group substantially increased binding affinity. dntb.gov.ua

| Scaffold | Modification | Receptor Target | Key Finding | Reference |

| 1-phenylpiperazine | Three-carbon linker to 5-methoxytetralin-1-yl ring | 5-HT1A | Highest affinity (IC50 = 0.50 nM) and selectivity. | nih.gov |

| Indolylalkylpiperazine | Modification of amide tail and indole headgroup | 5-HT1A | Compound 9_24 showed high affinity (Ki = 5 nM) and full agonism (EC50 = 0.059 nM). | nih.gov |

| 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | Alkyl substitution at pyrimidine position 6 | 5-HT7 | Substantial increase in binding affinity. | dntb.gov.ua |

| 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | Replacement of pyrimidine with pyridine | 5-HT7 | Affinity was largely maintained. | dntb.gov.ua |

NMDA Receptors (NR2A, NR2B, NR2C, NR2D)

The this compound framework has been incorporated into antagonists for the N-methyl-D-aspartate (NMDA) receptor. The compound (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) serves as a key example, showing moderate affinity and an atypical selectivity profile, with higher affinity for NR2B- and NR2D-containing receptors and the lowest affinity for NR2A-containing receptors. nih.gov

SAR studies on the PBPD scaffold have demonstrated that modifications to the biphenyl group significantly impact affinity and subtype selectivity. nih.gov

Bioisosteric Replacement : Replacing the biphenyl group with a phenanthrene ring (to form PPDA) increased affinity from 16-fold (at NR2B) to 94-fold (at NR2C) compared to PBPD. nih.gov

Halogenation : Introducing a 4'-fluoro substitution on the biphenyl ring selectively increased affinity for NR2A-containing receptors. nih.gov Conversely, a 2'-bromo substitution decreased affinity at NR2A-, NR2B-, and NR2D-containing receptors but had little effect on NR2C affinity. nih.gov

These results highlight that the aromatic region of the ligand interacts with a part of the NMDA receptor that exhibits subunit heterogeneity, allowing for the fine-tuning of selectivity through structural modifications. nih.gov

| Parent Compound | Modification | Effect on NMDA Receptor Subtypes | Reference |

| PBPD | Replacement of biphenyl with phenanthrene (PPDA) | 16-fold to 94-fold increase in affinity across subtypes. | nih.gov |

| PBPD | 4'-Fluoro substitution on biphenyl | Selectively increased NR2A affinity; reduced NR2B and NR2D affinity. | nih.gov |

| PBPD | 2'-Bromo substitution on biphenyl | Decreased affinity at NR2A, NR2B, and NR2D; no effect on NR2C. | nih.gov |

Opioid Receptors (MOR, DOR)

Derivatives of 1-substituted piperazines have been investigated for their activity at mu (μ) and delta (δ) opioid receptors (MOR, DOR). The nature of the substituent on the piperazine nitrogen is a key determinant of agonist versus antagonist activity.

Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines revealed a class of pure opioid receptor antagonists. nih.gov These compounds display low nanomolar potencies at μ, δ, and kappa (κ) receptors. Despite the isosteric resemblance to the well-known 4-(3-hydroxyphenyl)piperidine (B9838) class of opioid ligands, SAR comparisons suggest significant differences in how the piperazine-based ligands interact with the receptors to produce antagonist effects. nih.gov

In a different series, 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives were synthesized, yielding compounds with potent analgesic (agonist) activity. nih.gov The stereochemistry was critical, with the S-(+) enantiomers showing much stronger analgesic activity than their R-(-) counterparts. The most potent compound in this series was 105 times more potent than morphine. Interestingly, some R-(-) enantiomers exhibited narcotic antagonist activity, highlighting the subtle structural requirements that differentiate agonism from antagonism. nih.gov

| Scaffold | Modification | Receptor Target | Key Finding | Reference |

| 1-substituted 4-(3-hydroxyphenyl)piperazine | Various N-substituents (e.g., N-phenylpropyl) | MOR, DOR, KOR | Act as pure opioid antagonists with low nanomolar potencies. | nih.gov |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | (S)-(+) enantiomers | Opioid Receptors | Potent analgesic (agonist) activity, up to 105x morphine. | nih.gov |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | (R)-(-) enantiomers | Opioid Receptors | Some compounds showed narcotic antagonist activity. | nih.gov |

Histamine H3 Receptors

The general pharmacophore for H3 receptor antagonists includes a basic tertiary amine (like piperazine), a linker, and an aromatic core. nih.gov SAR studies on biphenylalkoxyamine derivatives with a terminal piperidine or azepane ring (bioisosteres of piperazine) showed nanomolar binding affinity for the human H3 receptor (Ki: 19-561 nM). mdpi.com The affinity was influenced by the amine moiety, the length of the alkoxyl linker chain, and the position of the second phenyl ring in the biphenyl group. mdpi.com For example, derivatives with a biphenyl linker showed slightly lower H3R affinity than those with a naphthalene linker. nih.gov

A study comparing piperazine and piperidine cores in a series of H3R ligands found that while both could confer high affinity, the piperidine core was more favorable for achieving dual, high-affinity binding at sigma-1 receptors. nih.gov Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward the σ1R than their piperidine counterparts. nih.gov This underscores that even subtle changes to the basic core can dramatically alter the selectivity profile across different receptor families.

| Scaffold | Modification | Receptor Target | Key Finding | Reference |

| Biphenylalkoxyamine | Terminal amine (piperidine, azepane), linker length, biphenyl substitution pattern | H3R | Affinity is modulated by all three factors; Ki values range from 19-561 nM. | mdpi.com |

| 4-Oxypiperidine ethers | Replacement of flexible alkyl linker with rigid biphenyl or naphthalene | H3R | Biphenyl linker resulted in lower affinity than the parent flexible chain; naphthalene was slightly better than biphenyl. | nih.gov |

| Pyridin-4-yl-piperazine/piperidine derivatives | Piperazine vs. Piperidine core | H3R, σ1R | Piperidine core was superior for achieving high dual affinity at σ1R. | nih.gov |

Fatty Acid Amide Hydrolase (FAAH)

Derivatives of the this compound scaffold have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation management. nih.govescholarship.org Structure-activity relationship (SAR) studies reveal that the piperazine moiety is crucial for the covalent interaction with the enzyme's catalytic serine residue (Ser241). escholarship.orgnih.gov

Computational analyses have shown that the limited flexibility of the piperazine ring may facilitate a conformational distortion of the urea (B33335) functionality present in many inhibitors when bound to the FAAH active site. escholarship.org This distortion is thought to enhance the hydrolysis of the amide bond in the inhibitor, promoting the formation of a stable, covalent adduct with the enzyme. escholarship.orgnih.gov This mechanism suggests that the piperazine scaffold acts as a favorable template for designing covalent FAAH inhibitors. nih.gov

Table 1: FAAH Inhibitory Activity of Piperazine Derivatives

| Compound ID | Modification | Target | IC50 (nM) | Reference |

| JNJ1661010 | Piperazine-based N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | FAAH | 33 | nih.gov |

| URB524 | Cyclohexylcarbamic acid biphenyl-3-yl ester | FAAH | 63 | researchgate.net |

| URB880 | 3′-carbamoylbiphenyl-3-yl ester of 4q | FAAH | 0.63 | researchgate.net |

| Compound 60j | Thiazole derivative of piperazine urea lead | FAAH | Potent (exact value not specified) | nih.gov |

Cholinesterases

The this compound framework has served as a foundation for developing inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscpr.res.inmdpi.com These enzymes are critical targets in the management of Alzheimer's disease due to their role in breaking down the neurotransmitter acetylcholine. niscpr.res.inmdpi.com

SAR studies on biphenyl derivatives have demonstrated that the nature and length of the linker between the biphenyl group and the piperazine (or a related basic moiety like piperidine) significantly influence inhibitory activity and selectivity. mdpi.comnih.gov For example, in a series of biphenyl/bibenzyl derivatives, a compound featuring a two-carbon linker exhibited the most potent inhibition against AChE, with an IC50 value of 0.096 µM, while also showing activity against BChE. mdpi.com Increasing the linker length to three or four carbons generally decreased the inhibitory potency against both enzymes. mdpi.com

The substitution pattern on the aromatic rings is also a key determinant of activity. niscpr.res.in Some biphenyl-piperazine hybrids have shown dual inhibitory potential, effectively targeting both AChE and BChE. niscpr.res.inmdpi.com For instance, certain Schiff base derivatives incorporating a biphenyl moiety have demonstrated potent, dual inhibition, positioning them as potential candidates for Alzheimer's treatment. niscpr.res.in The introduction of different aromatic systems in place of the biphenyl group, such as naphthalene, has been shown to increase AChE inhibitory activity in related structures. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Biphenyl-Piperazine and Related Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Key Structural Feature | Reference |

| Compound 19 | AChE | 0.096 | Biphenyl with two-carbon linker | mdpi.com |

| BChE | 1.25 | mdpi.com | ||

| Compound 15 | BChE | 0.74 | Biphenyl derivative | mdpi.com |

| AChE | 1.18 | mdpi.com | ||

| N1 | AChE | 1.09 (µg/mL) | Biphenyl Schiff base | niscpr.res.in |

| N3 | BChE | 12.32 (µg/mL) | Biphenyl Schiff base | niscpr.res.in |

| Compound 6g | AChE | 0.2 | Biphenyl-3-oxo-1,2,4-triazine linked piperazine | epa.gov |

TRPV1 Receptors

Derivatives based on the this compound scaffold have been explored as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. nih.govmdpi.com Antagonizing this receptor is a validated strategy for developing novel analgesics. nih.govnih.gov

SAR studies have shown that modifications to the biphenyl and piperazine moieties, as well as the linker connecting them, can significantly impact antagonist potency. In one study, biphenyl analogs connected to a 1,2,4-oxadiazole (B8745197) and a benzimidazolone core showed moderate inhibition of TRPV1. mdpi.comnih.gov The geometric arrangement of the biphenyl group can also influence activity, with certain isomers displaying more favorable antagonism. mdpi.comnih.gov For example, linking the biphenyl group to a piperazine urea structure has yielded potent TRPV1 antagonists. nih.gov

The replacement of the biphenyl group with other substituents is a common strategy. For instance, substituting one of the phenyl rings with a trifluoromethyl-substituted pyridine ring led to the discovery of a high-affinity TRPV1 antagonist. mdpi.com A derivative containing a sulfonylurea group, L-21, was identified as a potent TRPV1 antagonist with in vivo analgesic activity and a reduced risk of hyperthermia, a common side effect of TRPV1 antagonists. nih.gov

Table 3: TRPV1 Antagonistic Activity of Biphenyl-Piperazine and Related Derivatives

| Compound ID | Modification | Target | Activity | Reference |

| Compound 48 | Geometric isomer of biphenyl analog | hTRPV1 | Favorable antagonism | mdpi.comnih.gov |

| Compound 5ac | N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide | TRPV1 | IC50 = 9.80 nM | nih.gov |

| L-21 | Phenylpiperazine derivative with sulfonylurea group | TRPV1 | Potent antagonist | nih.gov |

| SB-705498 | Biphenyl-like structure | TRPV1 | Potent antagonist | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug design, helping to predict the potency of new derivatives and to understand the structural features required for activity.

Descriptor-Based Similarity Studies

Descriptor-based similarity studies have been applied to series of this compound derivatives to compare them with known active compounds, such as standard antipsychotics. nih.govnih.gov These studies utilize molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as its topology, electronics, and steric profile. By calculating these descriptors for a set of newly synthesized compounds and comparing them to a database of known drugs, researchers can establish a "similarity" score. nih.govnih.gov

For instance, a descriptor-based similarity study was used to assess the blood-brain barrier permeation of novel N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, finding a good similarity profile with standard atypical antipsychotics. nih.gov This approach helps in the early-stage filtering of compounds, prioritizing those with a higher probability of possessing the desired pharmacological profile. nih.gov

Pharmacophore Model Identification

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov

For antagonists targeting the TRPV1 receptor, pharmacophore models have been developed using the 3D structures of potent antagonists in complex with the receptor. mdpi.com These models typically highlight the importance of aromatic and hydrophobic features and their specific spatial orientation within the receptor's binding site. mdpi.com For N-Aryl and N-Heteroaryl piperazine derivatives targeting other receptors, significant pharmacophore hypotheses have consisted of features like a positive nitrogen center (from the piperazine), hydrogen bond acceptors and donors, and hydrophobic groups. nih.gov Such models serve as 3D queries for virtual screening of compound libraries to identify novel hits with the desired activity and provide a framework for aligning molecules in 3D-QSAR studies. nih.govmdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, allowing for the detailed study of intermolecular interactions. journals.cznih.gov This method has been extensively used to understand the binding modes of this compound derivatives with their respective targets.

Cholinesterases : Docking studies of biphenyl-piperazine derivatives into the active site of AChE have revealed key interactions. epa.gov For instance, some inhibitors bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is considered a beneficial characteristic for potential Alzheimer's disease therapeutics. epa.govjournals.cz The biphenyl moiety often engages in pi-pi stacking interactions with aromatic residues like tryptophan and tyrosine in the active site gorge. niscpr.res.in

FAAH : For FAAH inhibitors, docking simulations corroborate SAR data by showing how the piperazine urea scaffold fits within the enzyme's catalytic site. nih.gov These models help visualize the interactions that lead to the covalent modification of the catalytic serine residue, providing a structural basis for the inhibitor's mechanism of action. nih.govnih.gov

TRPV1 Receptors : Docking of piperazine-based antagonists into the TRPV1 channel structure has shown that these compounds bind within an allosteric pocket. nih.govmdpi.com The interactions are predominantly hydrophobic, with the biphenyl or related aromatic groups fitting into a pocket lined with hydrophobic amino acid residues. nih.gov These simulations are crucial for designing new derivatives with improved binding affinity and for rationalizing the observed SAR. nih.gov

Ligand-Protein Interaction Analysis

The interaction between this compound derivatives and their protein targets is a critical factor in determining their biological activity. Molecular docking and computational studies have elucidated the specific binding modes and key interactions that govern the affinity and selectivity of these compounds for various proteins, including those involved in cancer and neurological disorders. bohrium.commdpi.comnih.gov

Analysis of these interactions reveals that the biphenyl and piperazine moieties play distinct and crucial roles in anchoring the ligands within the binding sites of their target proteins. The biphenyl group often engages in hydrophobic and π-π stacking interactions, while the nitrogen atoms of the piperazine ring are frequently involved in hydrogen bonding. mdpi.commdpi.com

Interaction with PD-L1:

Biphenyl-based compounds have been identified as effective inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction. acs.orgnih.gov Molecular dynamics simulations and experimental studies have provided detailed insights into how these ligands bind to PD-L1. The binding of these small molecules induces a dimerization of the PD-L1 protein. nih.gov A key feature of this interaction is the formation of a hydrophobic cage around the ligand by specific amino acid residues. For instance, in the presence of a biphenyl-containing ligand, the flexible region of PD-L1 allows residues such as Ile64, Leu74, and Val76 to form this hydrophobic pocket. Furthermore, an electrostatic interaction has been observed between Asp73 and Arg82, which is induced by the presence of the ligand. nih.gov The piperazine group itself, when included in these derivatives, can impact solubility and binding potency, although some piperazine derivatives have shown lower potencies in disrupting the PD-1/PD-L1 interaction compared to other analogs. acs.org

Interaction with Topoisomerase II and DNA:

In the context of anticancer activity, phenylpiperazine derivatives have been designed to target the DNA-Topoisomerase II (Topo II) complex. mdpi.com Molecular docking studies indicate that these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA. The piperazine ring, with its two basic nitrogen atoms, is a key structural feature. mdpi.com These studies have shown that the derivatives can form hydrogen bonds with specific amino acid residues, such as aspartate (Asp), within the protein's active site. mdpi.com

Interaction with Neuronal Receptors:

Molecular docking studies of piperazine derivatives targeting neurotic enzymes have shown that these compounds bind significantly with the active sites. bohrium.com For instance, in silico evaluations of piperazine-quinoline hybrids with GABA-A receptors were performed to determine their binding mode and orientation at the active sites. nih.gov Similarly, docking studies against the GIRK channel have been used to identify susceptible regions for binding. bohrium.com

The following tables summarize the key ligand-protein interactions identified for this compound and related derivatives from various research findings.

Table 1: Summary of Ligand-Protein Interactions for Biphenyl-Piperazine Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| PD-L1 | BIle64, BLeu74, BVal76 | Hydrophobic cage formation | Biphenyl-based ligands |

| PD-L1 | BAsp73, BArg82 | Electrostatic interaction | Biphenyl-based ligands |

| DNA-Topo II Complex | Aspartate (Asp) residues | Hydrogen bonding | Phenylpiperazine derivatives of 1,2-benzothiazine |

| Tyrosinase | Not specified | Binding to active site | 1,4-Diphenylpiperazine hybrids |

Table 2: Examples of Specific Interactions from Docking Studies of Piperazine Derivatives

| Ligand Class | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1,2,4-Triazine Sulfonamide Derivatives | 6PL2 Receptor | LYS-725, ARG-602 | Hydrogen bond |

| 1,2,4-Triazine Sulfonamide Derivatives | 6PL2 Receptor | PRO-606 | Hydrogen bond |

| 1,2,4-Triazine Sulfonamide Derivatives | 7JXH Receptor | PHE-864 | π-π bond |

| 1,2,4-Triazine Sulfonamide Derivatives | 7JXH Receptor | ASP-863, LYS-753 | π-π bond |

| 1,2,4-Triazine Sulfonamide Derivatives | 5GTY Receptor | LYS-745 | Hydrogen bond |

Pharmacological Mechanisms of Action

Receptor Binding and Activation Profiles

The 1-biphenyl-piperazine motif is a key structural element in a variety of pharmacologically active compounds, demonstrating a range of binding affinities and functional activities at several G-protein coupled receptors.

The functional activity of 1-biphenyl-4-yl-piperazine derivatives is highly dependent on the specific receptor subtype and the chemical substitutions on the biphenyl (B1667301) and piperazine (B1678402) rings.

Serotonin (B10506) 5-HT7 Receptor: The 1-(2-biphenyl)piperazine structure, a close isomer of the core compound, is recognized as a high-affinity antagonist at the human 5-HT7 receptor nih.gov. Derivatives of this structure have been shown to exhibit insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in cells expressing human 5-HT7 receptors nih.gov. Interestingly, some substituted derivatives, such as 1-[2-(4-Methoxyphenyl)phenyl]piperazine, have demonstrated dual properties, showing agonist effects in functional assays like the guinea pig ileum relaxation test, while acting as antagonists by blocking 5-HT-mediated cAMP accumulation in cell-based assays nih.gov.

Adrenergic Receptors: Certain piperazine derivatives containing the biphenyl moiety have been identified as antagonists for α1-adrenoceptors. For example, a derivative known as HJZ-12 exhibits high subtype-selective antagonist activity at α1D and α1A-adrenoceptors frontiersin.org.

Platelet-Activating Factor (PAF) Receptor: Research into 1,4-disubstituted piperazine derivatives has identified compounds with PAF-antagonistic activities both in vitro and in vivo nih.gov.

Compounds based on the 1-biphenyl-piperazine scaffold have been developed to achieve high potency and selectivity for specific receptor targets. The primary focus of many studies has been the serotonin 5-HT7 receptor, though interactions with other receptors have been thoroughly characterized.

The 1-(2-biphenyl)piperazine scaffold, in particular, has proven effective for developing ligands with high affinity for the 5-HT7 receptor, with several compounds demonstrating Ki values in the low nanomolar range acs.org. Importantly, these ligands often show significant selectivity over other receptors. Studies have revealed that many derivatives have affinities for the 5-HT1A and α1-adrenergic receptors that are two orders of magnitude lower than their affinity for the 5-HT7 receptor acs.org.

In contrast, replacing the piperazine ring with a piperidine (B6355638) moiety in certain chemical series can drastically alter selectivity. For instance, in one class of compounds, the piperazine-containing molecule had a significantly lower affinity for the sigma-1 (σ1) receptor compared to its piperidine counterpart, suggesting the piperazine moiety is a critical element for conferring selectivity away from this particular receptor acs.org.

The following table summarizes the binding affinities of various 1-biphenyl-piperazine derivatives for several key receptors.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| 1-(2-biphenyl)piperazine Derivatives | 5-HT7 | Nanomolar range | acs.org |

| 1-(3-biphenyl)piperazine Derivatives | 5-HT1A | 14.9 nM - 72.1 nM | acs.org |

| 1-(2-biphenyl)piperazine Derivatives | α1-adrenergic | >100-fold lower than 5-HT7 | acs.org |

| 1-Aryl-4-(biarylmethylene)piperazines | Dopamine (B1211576) D2 | Data available | nih.gov |

| 1-Aryl-4-(biarylmethylene)piperazines | 5-HT1A | Data available | nih.gov |

Neurotransmitter System Modulation

The this compound structure serves as a backbone for ligands that interact significantly with key neurotransmitter systems, most notably the dopaminergic and serotonergic systems.

Derivatives of 1-biphenyl-piperazine have been investigated for their potential as atypical antipsychotics, which often involves targeting dopamine receptors. The biphenyl fragment appears to have a significant influence on the affinity for D1-like receptors (D1 and D5), with the biphenyl system leading to moderate affinity nih.gov. For D2-like receptors, the terminal fragments attached to the piperazine ring have a more pronounced impact on binding affinity nih.gov. Specifically, a class of 1-aryl-4-(biarylmethylene)piperazines has been synthesized and shown to possess affinity for the dopamine D2 receptor, a key target for antipsychotic medications nih.gov.

The most extensively studied interactions of this compound class are within the serotonergic system.

5-HT7 Receptor: As previously noted, the 1-(2-biphenyl)piperazine motif is a potent and selective scaffold for 5-HT7 receptor ligands acs.org. An active metabolite of a more complex arylpiperazine, identified as 1-(2-biphenyl)piperazine (RA-7), was found to be a high-affinity 5-HT7 receptor antagonist nih.gov. This interaction is characterized by a long-lasting, partially irreversible inhibition of radioligand binding at 5-HT7 sites nih.gov.

5-HT2A Receptor: The nature of the biphenyl system also has a high influence on the affinity for 5-HT2A receptors nih.gov.

Enzyme Inhibition and Activation

While the primary focus of research on this compound has been on receptor interactions, studies on related structures have revealed activities involving enzyme inhibition. The research in this area has focused on derivatives where other chemical groups are attached to the core phenylpiperazine or biphenyl-piperazine structure.

Cholinesterases: A series of novel piperazine derivatives linked to a biphenyl-3-oxo-1,2,4-triazine structure were synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in cognitive function nih.gov. One compound from this series, compound 6g , showed significant non-competitive inhibitory potential against AChE with an IC50 value of 0.2 µM nih.gov. Other studies on benzene sulfonamide-piperazine hybrids also demonstrated good inhibitory potential against both AChE and BChE nih.gov. However, a different series of 1-arylsulfonyl-4-phenylpiperazine derivatives showed weak or no inhibition against AChE and BChE researchgate.netresearchgate.net.

α-Glucosidase: In studies of 1-arylsulfonyl-4-phenylpiperazine derivatives, some compounds were identified as moderate inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion researchgate.netresearchgate.net. Similarly, benzene sulfonamide-piperazine hybrids showed inhibitory activity against α-glucosidase nih.gov.

Other Enzymes: The 1-arylsulfonyl-4-phenylpiperazine series showed weak or no inhibition against lipoxygenase (LOX) researchgate.netresearchgate.net. Benzene sulfonamide-piperazine hybrids were also tested against tyrosinase and α-amylase, showing good inhibition against tyrosinase but not α-amylase nih.gov.

The following table summarizes the enzyme inhibitory activities of various derivatives containing the biphenyl-piperazine or phenylpiperazine core structure.

| Compound Class | Enzyme Target | Activity (IC50) | Reference |

| Biphenyl-triazine linked piperazines | Acetylcholinesterase (AChE) | 0.2 µM (for compound 6g) | nih.gov |

| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | 1.003 mM | nih.gov |

| Benzene sulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | 1.008 mM | nih.gov |

| 1-Arylsulfonyl-4-phenylpiperazines | α-Glucosidase | Moderate inhibition | researchgate.netresearchgate.net |

| Benzene sulfonamide-piperazine hybrids | Tyrosinase | 1.19 mM | nih.gov |

| 1-Arylsulfonyl-4-phenylpiperazines | Lipoxygenase (LOX), AChE, BChE | Weak or no inhibition | researchgate.netresearchgate.net |

Fatty Acid Amide Hydrolase (FAAH) Modulation

Derivatives containing the piperazine moiety, particularly piperazine aryl ureas, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key enzyme responsible for the degradation of endocannabinoids like anandamide. nih.gov Inhibition of this enzyme increases the levels of endogenous fatty acid ethanolamides, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.gov

The mechanism of inhibition by piperidine/piperazine ureas is often covalent and irreversible, involving the carbamylation of a catalytic serine nucleophile (Ser241) within the FAAH active site. nih.gov Computational studies suggest that the FAAH enzyme induces a specific conformation in these inhibitors, characterized by a twist in the amide bond. nih.gov This distortion is believed to favor the formation of the covalent bond between the inhibitor and the enzyme, leading to its inactivation. nih.gov The piperazine structural motif is considered effective for generating new covalent inhibitors of FAAH. nih.gov

One notable example of a piperazine-based FAAH inhibitor is JNJ-42165279, a covalent and slow-reversible piperazine-urea-based compound that has been evaluated in clinical trials for social anxiety disorders. mdpi.com Another compound, the piperazine-based N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010), is a reversible FAAH inhibitor. nih.gov

| Compound | Inhibition Type | IC50 |

|---|---|---|

| PF-750 (piperidine-based) | Irreversible | 16.2 nM |

| JNJ1661010 (piperazine-based) | Reversible | 33 ± 2.1 nM |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Extensive research has been conducted to identify links between this compound and the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways. nih.gov Despite the therapeutic potential of PTP1B inhibitors in treating type 2 diabetes and obesity, no direct scientific evidence was found to specifically associate the this compound scaffold with PTP1B inhibitory activity. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor and a target for metabolic diseases. nih.gov A thorough review of available scientific literature was performed to determine if compounds based on the this compound structure act as activators of AMPK. The search did not yield any specific findings to confirm that this particular chemical entity directly modulates AMPK activity.

Multifunctional Ligand Design and Polypharmacology

The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a growing strategy in drug discovery for complex diseases. nih.gov The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds that act on various targets. rsc.org

The biphenyl-piperazine moiety is a key component in the design of multi-target-directed ligands (MTDLs). This structural motif has been successfully employed to create compounds with affinity for multiple receptors, such as those involved in neurological disorders. nih.govsilae.it For instance, the arylpiperazine fragment is a well-established pharmacophore for serotonergic, dopaminergic, and adrenergic receptors, making it a valuable building block for drugs targeting the central nervous system (CNS). jetir.org

Dual and Multi-Targeting Approaches

The this compound framework is particularly suited for dual and multi-targeting strategies. By modifying the biphenyl and piperazine rings, medicinal chemists can fine-tune the affinity of a single molecule for several distinct biological targets. This approach is being explored for complex conditions like Alzheimer's disease, where targeting multiple pathological pathways—such as acetylcholinesterase (AChE) activity and beta-amyloid aggregation—may offer superior therapeutic outcomes. nih.gov

Examples of this strategy include the development of benzyl (B1604629) piperazine derivatives as dual-acting inhibitors for Alzheimer's disease and piperazine-substituted chalcones as inhibitors of monoamine oxidase-B (MAO-B) and cholinesterases. researchgate.net Similarly, derivatives have been designed to simultaneously target histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Synergy and Reduced Side Effects

A primary goal of multi-target drug design is to achieve therapeutic synergy, where the combined effect on multiple targets is greater than the sum of the effects on individual targets. This can lead to enhanced efficacy. Furthermore, this approach can result in improved safety profiles. For example, inhibiting FAAH to modulate the endocannabinoid system can provide therapeutic benefits with a lower incidence of side effects compared to direct-acting CB1 receptor agonists. nih.gov By designing ligands that precisely modulate multiple targets involved in a disease's pathology, it is possible to create more effective treatments while minimizing off-target effects that can lead to adverse reactions.

Preclinical Efficacy Studies

In Vitro Efficacy Assessments

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms of action for derivatives of 1-biphenyl-4-yl-piperazine. These assessments have provided foundational data on their functional potencies, neuroprotective capabilities, and antioxidant properties.

The functional agonist activity of this compound derivatives at dopamine (B1211576) D₂ and D₃ receptors was quantified using [³⁵S]GTPγS binding assays in cells expressing these receptors. This assay measures the activation of G-proteins, a key step in receptor signaling.

A key compound, known as D-264 (also referred to as 1a), which features the this compound structure, and its analogues were evaluated for their potency (EC₅₀) and selectivity. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response. In these functional assays, compound (-)-9b, a hydroxylated analogue of D-264, demonstrated significantly higher functional potency and selectivity for the D₃ receptor compared to the parent compound D-264. nih.govacs.org Specifically, (-)-9b showed a 15-fold increase in D₃ functional potency over D-264. acs.org Both compounds were identified as full agonists at D₂ and D₃ receptors. acs.org

Interactive Data Table: Dopamine Receptor Functional Agonist Activity

| Compound | D₂ EC₅₀ (nM) | D₃ EC₅₀ (nM) | D₂/D₃ Selectivity Ratio (EC₅₀) |

| D-264 (1a) | 33.1 | 1.51 | 22.1 |

| (-)-9b | 15.9 | 0.10 | 159 |

The neuroprotective potential of these compounds was assessed in a cellular model of Parkinson's disease. nih.gov Dopaminergic MN9D cells were exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which induces cell death and is widely used to mimic the neurodegenerative processes of Parkinson's disease.

In these in vitro experiments, both the parent compound D-264 and its analogue (-)-9b demonstrated the ability to protect the MN9D cells from the toxicity induced by MPP+. nih.gov This suggests that these this compound derivatives possess direct neuroprotective properties at the cellular level, independent of their receptor-mediated functional activities.

Within the scope of the reviewed scientific literature, no specific studies detailing the antimicrobial, antibacterial, or antifungal activity of this compound or its immediate neuroprotective derivatives were identified.

In Vivo Animal Models of Disease

Following promising in vitro results, the efficacy of this compound derivatives was evaluated in established animal models of Parkinson's disease to understand their effects in a complex biological system.

The therapeutic potential of these compounds for Parkinson's disease was tested in two different rodent models: reserpinized rats and 6-hydroxydopamine (6-OHDA) unilaterally lesioned rats. The reserpine (B192253) model induces a temporary, global depletion of monoamines, leading to symptoms like akinesia, while the 6-OHDA model creates a specific and permanent lesion of dopamine neurons on one side of the brain, causing rotational behavior that can be measured.

In these preclinical models, compounds (-)-9b and (-)-8b, which are closely related derivatives of the this compound core structure, demonstrated high in vivo activity. nih.govacs.orgsemanticscholar.org In contrast, the parent compound D-264 (1a) did not show in vivo activity in these models unless it was formulated with a cyclodextrin (B1172386) solution to improve its solubility. nih.govacs.org This highlights the importance of structural modifications not only for receptor affinity but also for achieving effective in vivo performance.

Antipsychotic Activity in Behavioral Models